3-(2,6-Diisopropylphenyl)azetidine
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Overview
Description
3-(2,6-Diisopropylphenyl)azetidine is a four-membered nitrogen-containing heterocyclic compound. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds. The presence of the 2,6-diisopropylphenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Diisopropylphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This straightforward synthesis allows for the preparation of various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Diisopropylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into other functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a wide range of functionalized azetidines .
Scientific Research Applications
3-(2,6-Diisopropylphenyl)azetidine has numerous applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,6-Diisopropylphenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique structure allow it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another four-membered nitrogen-containing heterocycle with different substituents.
2,6-Diisopropylphenyl azide: A compound with a similar phenyl group but different functional groups.
Uniqueness
3-(2,6-Diisopropylphenyl)azetidine stands out due to its unique combination of the azetidine ring and the 2,6-diisopropylphenyl group. This combination imparts distinct chemical properties, making it more stable and reactive under specific conditions compared to other similar compounds .
Properties
Molecular Formula |
C15H23N |
---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
3-[2,6-di(propan-2-yl)phenyl]azetidine |
InChI |
InChI=1S/C15H23N/c1-10(2)13-6-5-7-14(11(3)4)15(13)12-8-16-9-12/h5-7,10-12,16H,8-9H2,1-4H3 |
InChI Key |
WRVMMPGTVZBDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2CNC2 |
Origin of Product |
United States |
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